3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both furan and benzofuran rings in its structure suggests that it may exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The brominated furan is then reacted with an amine derivative to form the amido group.
Coupling Reaction: The amido-furan intermediate is coupled with a benzofuran carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine atom and the amido group can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
- 3-(5-iodofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
- 3-(5-fluorofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide may exhibit unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new molecules with enhanced biological activity and selectivity.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O5/c1-27-13-6-4-5-12(11-13)23-21(26)19-18(14-7-2-3-8-15(14)29-19)24-20(25)16-9-10-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJZYIAZCEDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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